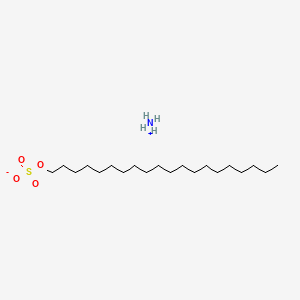

Ammonium icosyl sulphate

Description

Ammonium icosyl sulphate is a chemical compound with the molecular formula C20H45NO4S . It is an ammonium salt of icosyl sulphate, characterized by its surfactant properties. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Properties

CAS No. |

72018-21-4 |

|---|---|

Molecular Formula |

C20H45NO4S |

Molecular Weight |

395.6 g/mol |

IUPAC Name |

azanium;icosyl sulfate |

InChI |

InChI=1S/C20H42O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2-20H2,1H3,(H,21,22,23);1H3 |

InChI Key |

XAFPIFNFBCOYLV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium icosyl sulphate can be synthesized through the reaction of icosyl alcohol with sulfuric acid, followed by neutralization with ammonium hydroxide. The reaction typically involves the following steps:

Esterification: Icosyl alcohol reacts with sulfuric acid to form icosyl sulfate.

Neutralization: The icosyl sulfate is then neutralized with ammonium hydroxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and controlled temperature and pressure conditions to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Ammonium icosyl sulphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonates.

Reduction: Reduction reactions can convert it back to icosyl alcohol.

Substitution: It can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides and amines can react with this compound under mild conditions.

Major Products:

Oxidation: Icosyl sulfonate.

Reduction: Icosyl alcohol.

Substitution: Various substituted ammonium salts.

Scientific Research Applications

Chemical Applications

- Surfactant in Chemical Reactions : Ammonium icosyl sulfate is primarily used as a surfactant in chemical processes. It reduces surface tension in aqueous solutions, facilitating better mixing of immiscible liquids, which is essential in emulsification processes.

- Solubilization Agent : The compound aids in the solubilization of hydrophobic compounds in aqueous environments, enhancing their reactivity and availability for chemical reactions.

Biological Applications

- Cell Lysis and Sample Preparation : In biological research, ammonium icosyl sulfate is employed in cell lysis buffers to disrupt cell membranes, allowing for the extraction of proteins and nucleic acids.

- Antimicrobial Properties : Preliminary studies suggest that ammonium icosyl sulfate may exhibit antimicrobial activity, making it a candidate for applications in microbiology and pharmaceuticals.

Medical Applications

- Pharmaceutical Formulations : The compound serves as an emulsifying agent in drug formulations, improving the stability and delivery of active pharmaceutical ingredients.

- Potential Therapeutic Uses : Its surfactant properties may also be leveraged in developing novel therapeutic agents or drug delivery systems.

Industrial Applications

- Personal Care Products : Ammonium icosyl sulfate is widely used in the cosmetics industry as an emulsifier and thickening agent in creams and lotions, enhancing texture and stability.

- Water Treatment : It plays a role in water treatment processes, particularly when combined with chlorine to form monochloramine for disinfection purposes .

- Textiles and Leather Industry : The compound is utilized in textile processing to improve dye uptake and as a flame retardant in leather products .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of ammonium sulfate fractions, indicating that specific fractions maintained strong antibacterial activity at lower concentrations. This suggests that the composition of protein mixtures can influence antibacterial efficacy, highlighting the potential of ammonium icosyl sulfate as an antimicrobial agent.

Case Study 2: Protein Purification

In laboratory settings, ammonium sulfate precipitation is commonly used for protein purification. By increasing the ionic strength of a solution, proteins can be selectively precipitated without denaturation, allowing for subsequent analysis and characterization of biomolecules .

Toxicity Assessments

The safety profile of ammonium icosyl sulfate is crucial for its applications:

- Acute Toxicity : Studies indicate low acute toxicity across various exposure routes (oral, dermal, inhalation), making it suitable for use in consumer products.

- Environmental Impact : In aquatic environments, it dissociates into non-toxic ions under typical conditions, posing minimal risk to ecosystems compared to other nitrogenous fertilizers.

Mechanism of Action

The mechanism of action of ammonium icosyl sulphate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is particularly useful in emulsification processes, where it helps to stabilize emulsions by reducing the interfacial tension between oil and water phases.

Comparison with Similar Compounds

Comparison: Ammonium icosyl sulphate is unique due to its specific chain length and surfactant properties. Compared to ammonium docosyl sulphate, it has a shorter carbon chain, which may affect its solubility and surfactant efficiency. Ammonium bisulfate and ammonium polyphosphate have different chemical structures and applications, making this compound distinct in its use as a surfactant in various industries.

Biological Activity

Ammonium icosyl sulphate is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, toxicity assessments, and its implications in environmental contexts.

This compound is a long-chain ammonium salt derived from the reaction of a long-chain fatty acid with ammonium sulfate. Its structure typically includes a long hydrophobic alkyl chain, which can influence its biological activity. The dissociation in aqueous solutions results in ammonium ions () and sulfate ions (), both of which play significant roles in biological systems.

Toxicity Assessments

The safety profile of this compound is crucial for its application in various fields:

- Acute Toxicity : Studies indicate that ammonium sulfate exhibits low acute toxicity across different exposure routes (oral, dermal, inhalation) . It is not considered irritating to skin or eyes and does not cause significant respiratory sensitization.

- Environmental Impact : In aquatic environments, ammonium sulfate dissociates into non-toxic ions under typical conditions. The potential toxicity of un-ionized ammonia is low due to its minimal concentration in the environment . This characteristic makes it a safer option for agricultural use compared to other nitrogenous fertilizers.

Case Study 1: Antibacterial Activity of Ammonium Sulfate Fractions

A study conducted on various fractions of ammonium sulfate showed that specific fractions maintained strong antibacterial activity at lower concentrations of total protein. This suggests that the antibacterial effect may depend on the concentration and composition of the protein mixtures present in these fractions .

Case Study 2: Molluscicidal Activity in Aquatic Systems

The molluscicidal effects of ammonium sulfate were evaluated in controlled laboratory settings, revealing significant differences in toxicity levels compared to urea. The findings indicated that while ammonium sulfate can impact snail populations, typical agricultural applications would not pose a risk under normal conditions .

Summary of Findings

| Property | Observation |

|---|---|

| Antibacterial Activity | Effective against S. aureus and E. coli |

| Molluscicidal Activity | Low potency; LC50 values indicate higher safety |

| Acute Toxicity | Low toxicity; non-irritating |

| Environmental Safety | Dissociates into non-toxic ions; minimal ecological risk |

Q & A

Q. What are the established synthetic routes for ammonium icosyl sulphate, and how can purity be optimized?

Methodological Answer:

- Synthesis: React icosanol (C20H41OH) with chlorosulfonic acid under controlled anhydrous conditions to form icosyl sulfuric acid. Neutralize with ammonium hydroxide (NH4OH) to yield the ammonium salt. Monitor pH to avoid hydrolysis (pH 8–10 recommended) .

- Purification: Use recrystallization from ethanol/water mixtures. Purity (>95%) can be confirmed via sulfate ion titration (gravimetric analysis with BaCl2) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- FTIR: Identify sulfate (–SO4<sup>−</sup>) stretches at 1200–1250 cm<sup>−1</sup> and alkyl chain C–H vibrations at 2850–2950 cm<sup>−1</sup> .

- <sup>1</sup>H NMR: Confirm alkyl chain integrity (δ 1.2–1.4 ppm for –CH2– groups) and ammonium counterion (δ 6.5–7.5 ppm, broad) .

- HPLC-MS: Use reverse-phase C18 columns with ESI-MS in negative ion mode to detect molecular ion peaks (m/z ~422 for [C20H43SO4]<sup>−</sup>) .

Advanced Research Questions

Q. How does pH influence the stability and micellar behavior of this compound in aqueous solutions?

Methodological Answer:

- Stability Testing: Prepare buffered solutions (pH 2–12) and monitor decomposition via sulfate ion quantification (e.g., ion chromatography). Acidic conditions (pH < 4) may hydrolyze the sulfate ester .

- Micellar Analysis: Measure critical micelle concentration (CMC) using conductivity or surface tension measurements. Compare with shorter-chain analogues (e.g., lauryl sulphate) to assess chain-length effects on aggregation .

Q. What experimental strategies can elucidate interactions between this compound and lipid bilayers or proteins?

Methodological Answer:

- Lipid Bilayer Studies: Use fluorescence anisotropy with DPH probes to assess surfactant-induced membrane disruption. Vary surfactant concentration (0.1–5 mM) and monitor phase transitions .

- Protein Binding: Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Precipitate proteins (e.g., BSA) at high surfactant concentrations (≥ CMC) and analyze supernatant via UV-Vis .

Q. How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

- QSAR Modeling: Use logP values (estimated via ChemDraw) to predict bioaccumulation potential. Compare with ecotoxicity data for ammonium lauryl sulphate (LC50 for Daphnia magna: 2–10 mg/L) .

- Degradation Pathways: Simulate photolysis/hydrolysis using Gaussian software with B3LYP/6-31G* basis sets. Validate with experimental HPLC-MS degradation product analysis .

Data Gaps and Research Challenges

- Toxicity Data: No direct ecotoxicological studies exist for this compound. Prioritize Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .

- Industrial Compatibility: Avoid extrapolating industrial-scale synthesis methods (e.g., sulfonation reactor design) from small-scale protocols without validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.